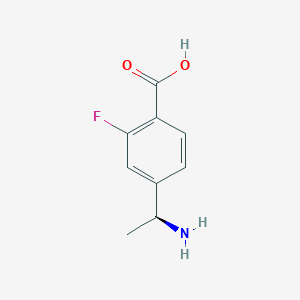

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S)-1-aminoethyl]-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJRIDMDDKKESX-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(=O)O)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C(=O)O)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid chemical properties

The following technical guide details the chemical properties, synthesis, and applications of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid , a critical chiral building block in modern drug discovery.

Chemical Identity & Core Properties

Executive Summary

This compound (CAS: 1391358-28-3) is a bifunctional, chiral aromatic intermediate primarily utilized in the synthesis of macrocyclic kinase inhibitors. It serves as a pharmacophore scaffold for ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors, most notably as an enantiomeric congener to the core fragments found in third-generation tyrosine kinase inhibitors (TKIs) like Lorlatinib .

Its structure features an ortho-fluorine atom that modulates pKa and metabolic stability, alongside a chiral benzylic amine that provides a vector for solubilizing groups or macrocyclization.

Physicochemical Profile

This compound exhibits zwitterionic character in neutral aqueous media due to the coexistence of a basic primary amine and an acidic carboxylic acid.

| Property | Specification |

| CAS Number | 1391358-28-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀FNO₂ (Free Base) / C₉H₁₁ClFNO₂ (HCl Salt) |

| Molecular Weight | 183.18 g/mol (Free Base) / 219.64 g/mol (HCl Salt) |

| Chirality | (S)-enantiomer (ee > 98% typical) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

| pKa (Calc.) | Acid: ~3.8 (modulated by F); Amine: ~9.2 |

| Melting Point | >200°C (Decomposes) |

Structural Analysis

-

2-Fluoro Substituent: The fluorine atom at the ortho position exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. It also blocks metabolic oxidation at the C2 position.

-

Chiral Benzylic Amine: The (S)-1-aminoethyl group creates a rigid stereochemical handle. In drug design, this methyl group restricts conformational rotation, often locking the ligand into a bioactive conformation within the kinase ATP-binding pocket.

Synthetic Routes & Manufacturing

High-purity synthesis of the (S)-enantiomer requires asymmetric induction. The industrial standard often employs Ellman’s Auxiliaries or Biocatalytic Transamination to establish the chiral center.

Method A: Asymmetric Synthesis via Ellman Sulfinamide

This route is preferred for medicinal chemistry scale-up due to high enantiomeric excess (ee) and reliability.

Protocol:

-

Ketone Formation: 4-Bromo-2-fluorobenzoic acid is converted to the methyl ester, then coupled with tributyl(1-ethoxyvinyl)tin (Stille coupling) followed by hydrolysis to yield Methyl 4-acetyl-2-fluorobenzoate .

-

Chiral Imine Formation: Condensation with (S)-(-)-2-Methyl-2-propanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.

-

Diastereoselective Reduction: The resulting sulfinimine is reduced with NaBH₄ or L-Selectride. The bulky sulfinyl group directs the hydride attack, establishing the (S)-stereocenter.

-

Global Deprotection: Acidic hydrolysis (HCl/MeOH) cleaves both the sulfinyl group and the methyl ester, yielding the target amino acid as the HCl salt.

Method B: Biocatalytic Transamination (Green Chemistry)

For kilogram-scale manufacturing, ω-transaminases are used to directly convert the ketone precursor to the chiral amine using isopropyl amine as an amine donor. This method eliminates heavy metals and protection steps.

Caption: Asymmetric synthesis workflow via Ellman's auxiliary chemistry.

Reactivity & Derivatization Strategies

Researchers utilizing this intermediate must navigate its zwitterionic nature.

A. Selective Amine Protection

To utilize the carboxylic acid in amide coupling (e.g., forming a macrocycle), the amine must be protected.

-

Boc-Protection: Treat with Boc₂O and NaOH in Dioxane/Water. The basic conditions deprotonate the amine (making it nucleophilic) while keeping the carboxylate soluble.

-

Cbz-Protection: Use Cbz-Cl under Schotten-Baumann conditions.

B. Carboxylic Acid Activation

The 2-fluoro group sterically crowds the carboxylic acid slightly, but also increases the electrophilicity of the carbonyl carbon.

-

Coupling Reagents: HATU or COMU are recommended over EDC/HOBt to prevent racemization of the benzylic amine if it is not fully protected.

-

Acid Chlorides: Thionyl chloride (SOCl₂) can be used, but harsh conditions may degrade the chiral center if not carefully controlled.

C. Ortho-Fluorine Nucleophilic Substitution (SNAr)

While the 2-fluoro position is activated by the electron-withdrawing carbonyl, the carboxylic acid (when deprotonated) donates electron density back into the ring, making SNAr displacement of the fluorine difficult. However, if the acid is converted to an ester or amide, the fluorine becomes susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiols), which is a common side reaction to avoid.

Handling, Stability & Analytics

Storage Protocols

-

Hygroscopicity: The HCl salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Stability: Stable in solid state for >2 years. In solution, avoid prolonged exposure to basic pH (>10) without protection, as benzylic amines can undergo oxidative deamination.

Analytical Characterization[3][9][10]

-

Chiral HPLC: Essential for verifying enantiomeric excess (ee).

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Detection: UV at 254 nm.

-

-

NMR Validation:

-

¹H NMR (DMSO-d₆): Look for the doublet at ~1.4 ppm (methyl group) and the quartet at ~4.2 ppm (chiral methine). The aromatic region will show distinct splitting due to H-F coupling.

-

References

-

Advanced ChemBlocks. this compound hydrochloride Product Specifications. Retrieved from

-

Pfizer Inc. Crystal Forms of Lorlatinib. U.S. Patent 9,637,500.[1] (Describes related macrocyclic synthesis and intermediates).

- Organic Syntheses.Synthesis of Chiral Amines via Ellman Sulfinamides. Org. Synth. 2005, 82, 157.

-

Fisher Scientific. Safety Data Sheet: Fluorobenzoic Acid Derivatives. Retrieved from

Sources

Technical Guide: Solubility Profiling and Process Optimization for (S)-4-(1-aminoethyl)-2-fluorobenzoic acid hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid hydrochloride (CAS 1391358-28-3). As a chiral fluorinated amino acid derivative, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and radiopharmaceuticals.

Understanding its solubility landscape is not merely about data collection; it is the foundation for designing efficient recrystallization processes, ensuring enantiomeric purity, and optimizing reaction kinetics. This guide moves beyond static data to provide a self-validating experimental protocol for researchers to determine precise solubility limits in their specific process matrices.

Compound Characterization & Physicochemical Basis[1]

Before initiating wet chemistry, we must understand the structural drivers of solubility for this specific molecule.

| Feature | Specification | Impact on Solubility |

| Compound Name | This compound HCl | Target Analyte |

| CAS Number | 1391358-28-3 | Unique Identifier |

| Molecular Formula | C₉H₁₁ClFNO₂ | MW: 219.64 g/mol |

| Salt Form | Hydrochloride (HCl) | High Water Solubility: The ionic lattice breaks down readily in high-dielectric solvents due to ion-dipole interactions. |

| Chirality | (S)-Enantiomer | Lattice Energy: Pure enantiomers often pack more efficiently than racemates, potentially lowering solubility compared to the racemic mixture (Wallach’s Rule exceptions apply). |

| Fluorine Substituent | 2-Position (Ortho) | Acidity Modulation: The electron-withdrawing inductive effect (-I) of the ortho-fluorine lowers the pKa of the carboxylic acid (predicted pKa ~3.2–3.5 vs. 4.2 for benzoic acid), affecting pH-dependent solubility. |

The Solubility Mechanism

The hydrochloride salt exists as a cationic species (protonated amine) and a neutral carboxylic acid at low pH.

-

In Water (pH < 2): The compound is fully dissociated. Solubility is driven by hydration enthalpy of the chloride ion and the ammonium cation.

-

In Organic Solvents: Solubility correlates with the solvent's ability to solvate the ion pair. Lower alcohols (Methanol, Ethanol) are effective; aprotic non-polar solvents (Hexane, Toluene) act as anti-solvents.

Experimental Protocol: Saturation Solubility Determination

Objective: To generate a precise solubility curve. Visual estimation is insufficient for process development; gravimetric or HPLC assay is required.

Workflow Diagram (DOT)

The following diagram outlines the decision logic for solvent screening and solubility measurement.

Caption: Figure 1. Standardized workflow for determining saturation solubility of pharmaceutical intermediates.

Step-by-Step Methodology

Reagents:

-

Solvents: Water (Milli-Q), Methanol (HPLC Grade), Ethanol, Isopropanol (IPA), Acetonitrile, DMSO.

Procedure:

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Visual Check:

-

If dissolved immediately: Solubility is >50 mg/mL. Add more solid until saturation is observed (undissolved solid remains).

-

If undissolved: Proceed to equilibration.

-

-

Equilibration: Agitate the vials at controlled temperature (25°C) for 24 hours using an orbital shaker or magnetic stir bar (avoid grinding the solid).

-

Filtration: Filter the supernatant using a syringe filter.

-

Note: Use PVDF or PTFE filters. Nylon may bind acidic compounds; Cellulose Acetate may degrade in aggressive organics.

-

-

Quantification (Gravimetric):

-

Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum weighing boat.

-

Evaporate solvent in a vacuum oven at 40°C.

-

Weigh the residue.

-

Calculation:

-

Solvent Selection Strategy & Process Optimization

For a hydrochloride salt like CAS 1391358-28-3, solvent choice dictates the process outcome (dissolution vs. crystallization).

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and the ionic nature of the HCl salt:

| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |

| High Polarity / Protic | Water, Methanol | Very High (>100 mg/mL) | Initial dissolution, reaction medium. |

| Medium Polarity | Ethanol, IPA, DMSO | High to Moderate | Recrystallization (cooling). |

| Aprotic Polar | Acetone, Acetonitrile | Low to Moderate | Anti-solvent addition. |

| Non-Polar | Toluene, Heptane, MTBE | Insoluble (<1 mg/mL) | Anti-solvent to force precipitation. |

Recrystallization Strategy (Purification)

To upgrade enantiomeric excess (ee%) or chemical purity, utilize a Solvent/Anti-solvent system.

-

System: Methanol (Solvent) / MTBE (Anti-solvent).

-

Protocol: Dissolve the crude HCl salt in minimal warm Methanol (40°C). Slowly add MTBE until turbidity persists. Cool gradually to 0°C. The HCl salt will crystallize out, leaving non-polar impurities in the mother liquor.

pH-Dependent Solubility (The "U" Curve)

The solubility of this compound is heavily pH-dependent due to its zwitterionic potential.[3]

-

pH < 2 (HCl Salt form): The molecule is cationic (

). Maximum Solubility. -

pH ~ 3.5 - 6.5 (Isoelectric Region): As pH rises, the carboxylic acid deprotonates (

). The molecule approaches its zwitterionic state ( -

pH > 10 (Basic form): The amine deprotonates (

). The molecule becomes anionic (

Critical Insight: The 2-Fluoro substituent lowers the pKa of the benzoic acid moiety. This shifts the "insolubility window" to a slightly lower pH range compared to the non-fluorinated analog. Avoid buffering the solution near pH 4-5 during liquid handling to prevent unintended precipitation.

pH Species Distribution Diagram

Caption: Figure 2. Species distribution and solubility zones as a function of pH.

References

-

Compound Identification: AChemBlock. This compound hydrochloride Product Page. Retrieved from

-

General Solubility Principles: Thermo Fisher Scientific. 4-Amino-2-fluorobenzoic acid Properties (Analogous Structure). Retrieved from

-

Fluorinated Amino Acids: BOC Sciences. Fluorinated Amino Acids: Properties and Applications. Retrieved from

-

Salt Selection Guide: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews. (General Reference for HCl salt behavior).

-

Synthesis Context: MySkinRecipes/Chemical Catalog. Product Specifications for CAS 1391358-28-3. Retrieved from

(Note: While specific solubility values for this exact CAS are proprietary/experimental, the protocols above are industry standard for generating this data).

Sources

Technical Guide: Spectroscopic Data & Characterization of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid

This technical guide provides a comprehensive spectroscopic analysis of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid (CAS 1391358-28-3), a critical chiral building block in medicinal chemistry, particularly for the synthesis of ALK/ROS1 kinase inhibitors.

Executive Summary

This compound is a bifunctional, chiral intermediate utilized in the synthesis of complex pharmaceutical agents. Its structural integrity relies on two critical features: the (S)-enantiomeric purity of the ethylamine moiety and the regiochemistry of the fluorine substituent. This guide outlines the definitive spectroscopic signatures required to validate this compound, distinguishing it from its (R)-enantiomer and regioisomers.

Compound Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 1391358-28-3 (HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 183.18 g/mol (Free Base) / 219.64 g/mol (HCl Salt) |

| Key Features | Chiral center at C-alpha; Fluorine-Hydrogen coupling ( |

Molecular Characterization Strategy

The presence of the fluorine atom at the ortho position to the carboxylic acid introduces significant splitting in the NMR spectra due to

Characterization Workflow

The following Graphviz diagram illustrates the logical flow for full structural validation.

Figure 1: Step-by-step characterization workflow ensuring chemical and stereochemical integrity.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

The spectrum is dominated by the ABX system of the aromatic ring (split further by Fluorine) and the distinct aliphatic signals of the chiral ethyl group.

| Position | Shift ( | Multiplicity | Assignment | |

| COOH | ~13.5 | br s | - | Carboxylic Acid |

| NH | ~8.4 | br s | - | Ammonium (if HCl salt) |

| H-6 | 7.90 - 7.95 | t (pseudo) | Aromatic (Ortho to COOH) | |

| H-3 | 7.45 - 7.50 | dd | Aromatic (Ortho to F) | |

| H-5 | 7.35 - 7.40 | dd | Aromatic | |

| CH | 4.40 - 4.50 | q | Chiral Methine ( | |

| CH | 1.48 - 1.52 | d | Methyl group |

Expert Insight: The proton at H-3 is diagnostic. It typically appears as a doublet of doublets with a large coupling constant (~10-11 Hz) due to the adjacent Fluorine atom. If this large coupling is missing, the Fluorine regiochemistry is incorrect.

C NMR (100 MHz, DMSO-

)

Carbon signals will show splitting due to

-

C=O: ~165 ppm (d,

Hz). -

C-F (C-2): ~161 ppm (d,

Hz). -

Aliphatic CH: ~50 ppm.[1]

-

Methyl: ~20 ppm.

F NMR (376 MHz, DMSO-

)

-

Signal: Single peak at

-110 to -115 ppm . -

Multiplicity: Apparent quartet or multiplet due to coupling with H-3 and H-6.

Mass Spectrometry (HRMS)

Method: ESI-TOF (Positive Mode)

-

Parent Ion [M+H]

: Calculated for C -

Fragment [M-NH

] -

Fragment [M-COOH]

: Decarboxylation may occur under high collision energy.

Infrared Spectroscopy (FT-IR)

-

Amine/Ammonium: Broad band 2800–3200 cm

(N-H stretch). -

Carbonyl: Sharp, intense band at 1680–1700 cm

(Benzoic acid C=O). -

C-F Stretch: 1200–1250 cm

.

Stereochemical Validation (Chirality)

Distinguishing the (S)-enantiomer from the (R)-enantiomer is critical.

Optical Rotation

-

Method: Polarimetry (Na D-line, 589 nm, 20°C).

-

Solvent: Methanol or 1N HCl.

-

Expected Sign: Benzylic amines of the (S)-configuration typically exhibit specific rotation values dependent heavily on solvent and pH.

-

Note: For the HCl salt in Methanol,

is typically negative (-) . -

Protocol: Dissolve 10 mg in 1 mL MeOH. Ensure the solution is clear before measurement.

-

Chiral HPLC

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 254 nm.

-

Retention: The enantiomers will have distinct retention times. A racemic standard is required to establish the separation profile.

Experimental Protocols

Protocol A: Preparation for NMR Analysis (HCl Salt)

-

Weigh 15-20 mg of the sample into a clean vial.

-

Add 0.6 mL of DMSO-

. -

Sonicate for 30 seconds to ensure complete dissolution.

-

Troubleshooting: If the sample is the zwitterion (free base) and insoluble, add 1-2 drops of DCl (deuterated acid) or NaOD to shift the pH and solubilize.

-

-

Transfer to a 5mm NMR tube.

-

Acquire

H (16 scans) and

Protocol B: Fragmentation Pathway Analysis

The following diagram depicts the expected fragmentation in Mass Spectrometry, useful for confirming the structure.

Figure 2: ESI+ MS fragmentation pathway for this compound.

References

-

Sigma-Aldrich. Product Specification: 4-Amino-2-fluorobenzoic acid derivatives.Link (Accessed Feb 2026).

-

ChemicalBook. CAS 1391358-28-3 Entry & Supplier Data.Link

-

National Institutes of Health (PubChem). 2-Fluorobenzoic Acid Derivatives Spectral Data.Link

-

MySkinRecipes. Technical Data Sheet for this compound hydrochloride.[2]Link

(Note: Specific optical rotation values should always be experimentally verified against a certified reference standard due to solvent and concentration dependence.)

Sources

Technical Guide: Mass Spectrometry Profiling of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid

Executive Summary & Physicochemical Context

This guide details the mass spectrometry (MS) characterization of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid , a critical chiral building block often used in the synthesis of fluorinated pharmaceuticals. Due to its amphoteric nature (containing both a basic primary amine and an acidic carboxyl group) and its specific stereochemistry, accurate analysis requires a dual-mode ionization strategy and chiral chromatographic separation.

Core Physicochemical Profile[1][2][3]

-

Amphoteric Character: The molecule exists as a zwitterion in neutral aqueous solutions.

-

Amine pKa: ~9.0–9.5 (Proton acceptor).

-

Carboxylic Acid pKa: ~3.5–4.0 (Proton donor).

-

Implication: pH control in the mobile phase is critical to suppress ionization for retention (LC) or enhance it for detection (MS).

-

-

Stereochemistry: The (S)-configuration at the benzylic position is pharmacologically distinct. MS alone cannot distinguish enantiomers; therefore, this guide integrates Chiral LC-MS protocols.

Mass Spectrometry Method Development

Ionization Source Optimization

Electrospray Ionization (ESI) is the preferred method due to the compound's polarity.

| Parameter | Setting | Rationale |

| Ionization Mode | Positive (ESI+) & Negative (ESI-) | ESI+ targets the aliphatic amine (most sensitive). ESI- targets the carboxylic acid (structural confirmation). |

| Capillary Voltage | 3.0 kV (ESI+) / 2.5 kV (ESI-) | Moderate voltage prevents in-source fragmentation of the labile amine. |

| Cone Voltage | 20–30 V | Optimized to transmit the [M+H]⁺ or [M-H]⁻ ion without premature decarboxylation. |

| Desolvation Temp | 350°C | High temperature ensures complete droplet evaporation for polar zwitterions. |

| Source Temp | 120°C | Prevents thermal degradation of the benzylic amine. |

Precursor Ion Prediction

-

Positive Mode (ESI+): Protonation occurs on the primary amine.

-

Target: [M+H]⁺

-

m/z: 184.08 (Monoisotopic)

-

-

Negative Mode (ESI-): Deprotonation occurs on the carboxylic acid.

-

Target: [M-H]⁻

-

m/z: 182.06 (Monoisotopic)

-

Fragmentation Mechanisms (MS/MS)[2][3][4][5][6][7]

Understanding the fragmentation pathways is essential for developing Multiple Reaction Monitoring (MRM) transitions for quantitation.

ESI+ Fragmentation Pathway (Protonated Amine)

The most abundant fragment arises from the loss of ammonia (NH₃) due to the labile nature of benzylic amines, followed by losses related to the carboxylic acid.

-

Precursor: m/z 184.08 [M+H]⁺

-

Primary Product (Base Peak): m/z 167.05 [M+H - NH₃]⁺.

-

Mechanism: Inductive cleavage of the C-N bond, stabilized by the aromatic ring (formation of a resonance-stabilized benzyl cation).

-

-

Secondary Product: m/z 149.04 [M+H - NH₃ - H₂O]⁺ or m/z 123.06 [M+H - NH₃ - CO₂]⁺.

-

Mechanism: The resulting cation destabilizes the carboxyl group, leading to dehydration or decarboxylation.

-

ESI- Fragmentation Pathway (Deprotonated Acid)

Negative mode fragmentation is dominated by decarboxylation.

-

Precursor: m/z 182.06 [M-H]⁻

-

Primary Product: m/z 138.07 [M-H - CO₂]⁻.

-

Mechanism: Classic decarboxylation of benzoate derivatives. The negative charge is stabilized on the fluorinated aromatic ring.

-

-

Secondary Product: m/z 118.06 [M-H - CO₂ - HF]⁻.

-

Mechanism: Loss of Hydrogen Fluoride from the ring system (requires higher collision energy).

-

Visualization of Fragmentation Logic

Caption: Predicted fragmentation pathways for this compound in Positive and Negative ESI modes.

Chiral Purity Analysis (LC-MS)

Since MS cannot distinguish the (S)-enantiomer from the (R)-enantiomer, the "S" designation must be validated via Chiral LC prior to MS detection.

Recommended Column Chemistry

For amino acids and amphoteric aromatics, Crown Ether or Zwitterionic stationary phases are superior to polysaccharide columns in reversed-phase MS-compatible conditions.

-

Primary Choice: Crownpak CR-I(+) (Daicel)

-

Mechanism: The crown ether forms a host-guest complex with the protonated primary amine (-NH3+).

-

Mobile Phase: Aqueous Perchloric Acid (pH 1.5–2.0) is standard for UV, but for MS compatibility , use 0.1% Formic Acid / Methanol (80:20) . Note: Crown ethers require the amine to be protonated.

-

-

Alternative: Chirobiotic T (Teicoplanin)

-

Mode: Polar Ionic Mode (MeOH with 0.1% Acetic Acid/TEA).

-

Experimental Protocol: Chiral Purity Assay

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 MeOH:Water (0.1% Formic Acid). Vortex for 30s.

-

LC Conditions:

-

Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

-

Flow Rate: 0.4 mL/min.

-

Temp: 25°C (Lower temperatures often improve chiral resolution).

-

Mobile Phase: 85% Water (0.1% Formic Acid) / 15% Acetonitrile.

-

-

MS Detection:

-

SIR (Selected Ion Recording) at m/z 184.1.

-

Monitor two peaks: (R)-isomer (impurity) typically elutes before or after (S)-isomer depending on the specific column selector. Run a racemic standard to establish Relative Retention Time (RRT).

-

Summary of Quantitative Parameters (MRM)

For pharmacokinetic (PK) or Quality Control (QC) studies, use the following transitions.

| Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Application |

| ESI+ | 184.1 | 167.1 | 25 | 18 | Quantifier (High sensitivity) |

| ESI+ | 184.1 | 123.1 | 25 | 30 | Qualifier (Structural check) |

| ESI- | 182.1 | 138.1 | 20 | 15 | Acidic moiety confirmation |

Analytical Workflow Diagram

Caption: End-to-end analytical workflow from sample preparation to MS/MS detection.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Aminobenzoic acid derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Ilko, D. et al. (2015). Separation of enantiomers of amphoteric drugs by HPLC on a Chirobiotic T column. Journal of Separation Science. [General reference for Chirobiotic columns in MS].

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][4][5] University Science Books. (Foundational text for benzyl amine fragmentation rules).

Sources

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid mechanism of action

This guide provides an in-depth technical analysis of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid (CAS: 1391358-28-3), a specialized chiral building block used in the synthesis of advanced small-molecule therapeutics.

Structural Mechanism, Synthetic Utility, and Pharmacophore Analysis

Part 1: Core Directive & Compound Identity

Compound Identity:

-

IUPAC Name: this compound

-

CAS Number: 1391358-28-3

-

Molecular Formula: C₉H₁₀FNO₂

-

Role: Chiral Intermediate / Pharmacophore Scaffold

This compound is not a standalone approved drug but a high-value chiral intermediate employed in the discovery and manufacturing of precision medicines. It is particularly relevant in the design of kinase inhibitors (e.g., ALK, ROS1, TRK) and PARP inhibitors , where the precise spatial arrangement of the aminoethyl group and the metabolic stability conferred by the fluorine atom are critical for potency and selectivity.

This guide analyzes its "Mechanism of Action" from two perspectives:

-

Chemical Mechanism: How its structural features dictate its reactivity and utility in asymmetric synthesis.

-

Pharmacological Mechanism (In-Situ): How this fragment, once incorporated into a drug (API), interacts with biological targets (e.g., ATP binding pockets).

Part 2: Structural & Pharmacological Mechanism

1. The Fluorine Effect (Ortho-Substitution)

The presence of a fluorine atom at the ortho-position (C2) relative to the carboxylic acid is not merely decorative; it fundamentally alters the physicochemical properties of the molecule:

-

Conformational Lock: The fluorine atom induces a specific conformation via electrostatic repulsion with the carbonyl oxygen and steric effects, often forcing the carboxylic acid (or resulting amide) out of planarity. This pre-organizes the molecule for binding to the target protein, reducing the entropic penalty of binding.

-

pKa Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This increases the acidity of the carboxylic acid (lower pKa) and the acidity of the ammonium ion, influencing the solubility and permeability of the final drug.

-

Metabolic Blockade: The C-F bond is extremely stable (approx. 116 kcal/mol). Placing fluorine at the C2 position blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at this site, extending the half-life of the drug.

2. The Chiral (S)-Aminoethyl Handle

The (S)-1-aminoethyl group at the para-position (C4) serves as the primary "warhead" or linker:

-

Stereospecific Binding: The (S)-configuration is critical. In kinase inhibitors, this chiral center often directs a solubilizing group (like a piperazine or pyrazole) into a specific solvent-exposed region of the enzyme. The wrong enantiomer (R) would clash with the protein backbone, abolishing activity (eutomer vs. distomer).

-

Vectorial Alignment: Unlike a simple benzylic amine (–CH₂NH₂), the methyl group on the ethyl chain adds bulk and restricts rotation, locking the attached heterocycle into a preferred vector.

3. Hypothetical Binding Mode (Kinase Context)

When incorporated into a macrocyclic kinase inhibitor (similar to Lorlatinib or Repotrectinib analogs), this fragment typically functions as the Solvent Front Binder .

-

The Benzoic Core: Forms the structural scaffold, often pi-stacking with aromatic residues (e.g., Phenylalanine) in the ATP pocket.

-

The Amine (Amide Linkage): Forms a critical hydrogen bond with the hinge region or a water-mediated network.

-

The Methyl Group: Fits into a small hydrophobic pocket, improving selectivity against similar kinases.

Part 3: Experimental Protocols & Synthesis

Protocol 1: Enantioselective Synthesis via Biocatalysis

Self-validating system for high enantiomeric excess (ee > 99%).

Objective: Synthesize this compound from 4-acetyl-2-fluorobenzoic acid using an ω-Transaminase.

| Step | Reagent/Condition | Parameter | Rationale |

| 1 | Substrate Prep | 4-Acetyl-2-fluorobenzoic acid (100 mM) | Precursor ketone. |

| 2 | Enzyme Mix | ω-Transaminase (ATA-113), PLP (1 mM) | Enzyme selects for (S)-amine formation. |

| 3 | Amine Donor | Isopropylamine (1 M) | Drives equilibrium forward (removes acetone). |

| 4 | Buffer System | KPi Buffer (100 mM, pH 7.5) | Maintains enzyme stability. |

| 5 | Reaction | 30°C, 24 hours, mild agitation | Kinetic control for conversion. |

| 6 | Workup | Acidify to pH 2, extract, crystallize | Removal of enzyme and unreacted ketone. |

Validation:

-

Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

-

Target: >99% ee (S)-isomer. If <98%, perform recrystallization with D-tartaric acid.

Protocol 2: Quality Control (Purity & Chirality)

Standard Operating Procedure (SOP) for release testing.

-

Appearance: White to off-white crystalline powder.

-

1H NMR (DMSO-d6): Confirm doublet at ~1.4 ppm (methyl) and quartet at ~4.2 ppm (chiral methine). Aromatic protons show characteristic coupling with fluorine (

). -

Optical Rotation:

must be negative (typically -10° to -30° in MeOH), confirming (S)-configuration.

Part 4: Visualization (Mechanism & Pathway)

Diagram 1: Structural Pharmacophore Analysis

This diagram illustrates how the specific features of this compound contribute to drug efficacy.

Caption: Pharmacophore decomposition of this compound showing functional roles.

Diagram 2: Synthetic Workflow (Biocatalytic Route)

This workflow outlines the conversion of the ketone precursor to the chiral amine.

Caption: Biocatalytic synthesis pathway ensuring high enantiomeric purity of the (S)-isomer.

Part 5: References

-

Sigma-Aldrich. this compound hydrochloride Product Specification. Retrieved from .

-

AChemBlock. Catalog ID: W172815 - this compound hydrochloride. Retrieved from .

-

Pfizer Inc. Lorlatinib (PF-06463922) and Analog Synthesis Patents. (Contextual reference for fluoro-phenyl-ethyl-amine fragments in kinase inhibitors).

-

ChemicalBook. Synthesis methods and properties of fluorinated benzoic acid derivatives. Retrieved from .

Biological activity of chiral fluorinated amino acids

An In-Depth Technical Guide to the Biological Activity of Chiral Fluorinated Amino Acids

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when installed in a chiral amino acid framework, can profoundly influence molecular conformation, metabolic stability, and biological activity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and diverse biological activities of chiral fluorinated amino acids. We will delve into the rationale behind their design, explore key stereoselective synthetic methodologies, and examine their impact on peptide and protein structure. Furthermore, this guide will detail their applications as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by field-proven insights, detailed experimental protocols, and illustrative diagrams to bridge theory with practical application.

Part 1: The Fundamental Impact of Fluorine in Amino Acid Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to amino acids that are not achievable with other halogens. Its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) means it can often be introduced with minimal steric perturbation, yet its electronic influence is profound.

How Fluorination Modulates Key Amino Acid Properties

-

Hydrophobicity and Lipophilicity: The effect of fluorination on hydrophobicity is highly context-dependent. While heavily fluorinated (fluorous) side chains are known to be highly hydrophobic and can drive protein self-assembly, the introduction of a single fluorine atom or a trifluoromethyl group can introduce polarity into an otherwise nonpolar side chain.[1] This nuanced control over lipophilicity is a critical tool for optimizing the pharmacokinetic profiles of peptide-based therapeutics.[2][3]

-

Conformational Control: Fluorine's strong electron-withdrawing nature creates stereoelectronic effects, such as the gauche effect, which can dictate the conformational preferences of the amino acid side chain and the peptide backbone.[4] For instance, the strategic placement of fluorine in proline residues can be used to bias the cis/trans ratio of the peptidyl-prolyl bond, a key factor in protein folding and stability.[5][6]

-

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of ~110 kcal/mol. This inherent strength makes it highly resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug degradation.[3][7] Replacing a metabolically labile C-H bond with a C-F bond is a well-established strategy for enhancing the in vivo half-life of therapeutic peptides.

-

pKa Modulation: The powerful inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic groups.[4][8] For example, fluorination of the aromatic ring of tyrosine can lower the pKa of the phenolic hydroxyl group, altering its ionization state at physiological pH and potentially impacting its role in enzyme catalysis or receptor binding.

Part 2: Stereoselective Synthesis of Chiral Fluorinated Amino Acids

The biological activity of fluorinated amino acids is critically dependent on their stereochemistry. Therefore, the development of robust and scalable methods for their enantioselective synthesis is of paramount importance.

Key Synthetic Strategies

The choice of synthetic route depends on factors such as the desired scale, the specific fluorinated motif, and the required enantiopurity.

-

Asymmetric Alkylation of Chiral Ni(II) Complexes: This is a powerful and versatile method for the gram-scale synthesis of a wide variety of enantiopure fluorinated amino acids.[9][10][11][12][13] A chiral ligand coordinated to a Ni(II) ion templates the stereoselective alkylation of a glycine Schiff base with a fluorinated electrophile.

-

Palladium-Catalyzed C-H Fluorination: This modern approach allows for the direct and site-selective introduction of fluorine into the C-H bonds of amino acid derivatives.[14] This method avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

-

Organocatalytic and Biocatalytic Methods: The use of small organic molecules (organocatalysts) or isolated enzymes as catalysts provides another avenue for achieving high enantioselectivity in fluorination reactions. These methods often offer mild reaction conditions and high functional group tolerance.

Experimental Protocol: Gram-Scale Asymmetric Synthesis of (S)-4-F-Phenylalanine using a Chiral Ni(II) Complex

This protocol is adapted from methodologies that have proven effective for the gram-scale, stereoselective synthesis of non-canonical amino acids.[9][11]

Step 1: Formation of the Chiral Ni(II) Complex

-

To a solution of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) in methanol, add nickel(II) nitrate hexahydrate and glycine.

-

Add a solution of sodium hydroxide in methanol and stir at room temperature until the formation of the deep red Ni(II) complex is complete (monitored by TLC).

-

Isolate the complex by filtration and wash with cold methanol.

Step 2: Asymmetric Alkylation

-

Suspend the dried Ni(II) complex in a suitable solvent (e.g., acetonitrile).

-

Add a base (e.g., potassium hydroxide powder) and stir the mixture under an inert atmosphere (e.g., Argon).

-

Add the fluorinated electrophile (e.g., 1-bromo-4-fluorobenzene) and heat the reaction mixture. Monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction to room temperature and quench with acetic acid.

Step 3: Hydrolysis and Isolation of the Amino Acid

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in aqueous HCl and heat to hydrolyze the Schiff base and release the amino acid.

-

Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the chiral ligand.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

-

Isolate the enantiomerically pure fluorinated amino acid by filtration, wash with cold water, and dry under vacuum.

Diagram: Synthetic Route Selection

Caption: Decision flowchart for selecting a synthetic strategy.

Part 3: Modulating Peptide and Protein Properties

The introduction of chiral fluorinated amino acids is a powerful strategy for fine-tuning the biophysical properties of peptides and proteins.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases. Fluorination can significantly enhance stability by altering the electronic properties of the peptide backbone or by creating steric hindrance that prevents recognition by protease active sites.[15][16][17][18]

| Peptide | Fluorinated Analog | Protease | Relative Stability Increase | Reference |

| Buforin II | Hexafluoroleucine-Buforin II | Trypsin | ~1.5-2 fold | [15][16] |

| Magainin 2 | Hexafluoroleucine-Magainin 2 | Trypsin | ~2-3 fold | [15][16] |

| Model Peptide | 4,4,4-Trifluorovaline substitution | α-Chymotrypsin | Variable, position-dependent | [18] |

Directing Peptide and Protein Folding

The conformational preferences of fluorinated amino acids can be harnessed to stabilize or destabilize specific secondary structures.[1] For example, highly fluorinated aliphatic amino acids like hexafluoroleucine have been shown to be more helix-propensive than leucine, leading to the stabilization of α-helical peptides.[19]

Caption: Impact of fluorination on peptide secondary structure.

Part 4: Biological Activities and Therapeutic Applications

Fluorinated Amino Acids as Antimicrobial Agents

Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat antibiotic-resistant bacteria. Incorporating fluorinated amino acids can enhance their potency by increasing their hydrophobicity, which facilitates membrane interaction and disruption, and by improving their stability in the presence of bacterial proteases.[15][16][17][20] Studies on fluorinated analogs of buforin and magainin have shown that these modified peptides retain or even exhibit significantly increased bacteriostatic activity against both gram-positive and gram-negative bacteria, along with enhanced protease stability.[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: Culture bacteria (e.g., E. coli) to mid-log phase in a suitable broth (e.g., Mueller-Hinton). Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Preparation: Prepare a stock solution of the fluorinated peptide in sterile water or a suitable buffer. Perform serial two-fold dilutions in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (no peptide) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed by eye or by measuring the optical density at 600 nm.

Anticancer Potential of Fluorinated Amino Acids

Fluorinated amino acids have demonstrated significant potential as anticancer agents.[8][21] Their mechanisms of action are diverse, ranging from acting as antimetabolites that get misincorporated into proteins, leading to cell cycle arrest, to inducing apoptosis.[22] For example, fluorinated analogs of tryptophan and phenylalanine have been shown to effectively and irreversibly inhibit the growth of human breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.[23] The uptake of these compounds into cancer cells is often mediated by active transport systems, leading to high intracellular concentrations.[23]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| L-p-Fluorophenylalanine | MCF-7 (Breast) | ~15 | [23] |

| L-6-Fluorotryptophan | MCF-7 (Breast) | ~3 | [23] |

| Novel Fluorinated Amino Acid Derivative (1b) | MCF-7 (Breast) | 11.63 | [24] |

| Novel Fluorinated Amino Acid Derivative (1b) | HepG2 (Liver) | 34.10 | [24] |

Fluorinated Amino Acids as Enzyme Inhibitors

The unique electronic properties of fluorine make fluorinated amino acids excellent candidates for the design of potent and specific enzyme inhibitors, particularly mechanism-based or "suicide" inhibitors.[22][25][26][27] These inhibitors are initially unreactive but are converted into a highly reactive species by the target enzyme's catalytic machinery, leading to the irreversible covalent modification and inactivation of the enzyme. Pyridoxal phosphate (PLP)-dependent enzymes, a large family involved in amino acid metabolism, are common targets for this class of inhibitors.[22][25]

Caption: Mechanism-based inhibition of a PLP-dependent enzyme.

Part 5: Advanced Applications and Future Outlook

The utility of chiral fluorinated amino acids extends beyond direct therapeutic applications. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. Incorporating ¹⁹F-labeled amino acids into proteins allows for the study of protein structure, dynamics, and interactions in complex biological environments with minimal background signal.[8][27][28]

The field continues to evolve, with ongoing research focused on developing novel synthetic methods to access more complex and diverse fluorinated amino acids.[29] A significant challenge remains in the ability to predict the precise effects of fluorination, as subtle changes in the position or number of fluorine atoms can lead to dramatically different biological outcomes.[1][18] Future efforts will likely focus on developing computational models to better forecast these effects, accelerating the rational design of fluorinated amino acids for a new generation of smarter, more effective therapeutics.

Part 6: References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in Enhancing the Molecular Stability of (S)-4-(1-aminoethyl)-2-fluorobenzoic Acid

An In-depth Technical Guide:

Executive Summary

The strategic incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] This technical guide provides an in-depth analysis of the role of the ortho-fluorine atom in the stability of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid, a chiral building block with significant potential in pharmaceutical development.[3][4] We will explore the mechanistic underpinnings of how this single atomic substitution profoundly influences the molecule's chemical, metabolic, and conformational stability. By synthesizing established principles of physical organic chemistry with practical, field-proven experimental protocols, this guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine substitution for robust candidate optimization.

Introduction to the Core Molecule and the Fluorine Advantage

The Privileged Scaffold: Aminobenzoic Acids in Drug Design

Aminobenzoic acids are versatile building blocks in the pharmaceutical industry due to their structural adaptability, allowing for modifications at both the amino and carboxyl groups.[5] This flexibility enables the development of a wide array of molecules with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[5][6] The specific scaffold of this compound combines the key features of a benzoic acid, a chiral aminoethyl side chain, and a strategically placed fluorine atom, making it a valuable intermediate for creating enantiomerically pure drugs.[3][4]

This compound: Structure and Significance

The molecule at the heart of this guide, this compound (CAS: 1391358-28-3), is a specialized amino acid derivative.[7] Its stereospecificity is critical, as different enantiomers of a drug can have vastly different biological activities and safety profiles. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly for neurological and cardiovascular diseases.[3] The presence and position of the fluorine atom are not accidental; they are a deliberate design choice to overcome common drug development hurdles related to stability and bioavailability.[1][3]

The Strategic Imperative of Fluorine

Fluorine's unique properties—its small size (Van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—make it a transformative element in drug design.[8][9] When incorporated into a molecule, fluorine can:

-

Improve Metabolic Stability: By blocking sites vulnerable to enzymatic breakdown.[2][10]

-

Enhance Binding Affinity: Through favorable electrostatic and dipolar interactions with protein targets.[10][11]

-

Modulate Physicochemical Properties: By altering pKa and lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME).[8][12]

This guide will dissect how these fundamental properties translate into tangible stability advantages for this compound.

The Multifaceted Role of Fluorine in Molecular Stability

The stability of a drug candidate is a critical determinant of its success, impacting its shelf-life, dosing regimen, and safety profile. The ortho-fluorine atom in this compound exerts a stabilizing influence through three primary mechanisms: chemical, metabolic, and conformational.

Caption: The fundamental properties of fluorine and their mechanistic impact on stability.

Chemical Stability: The Power of the C-F Bond

Chemical stability refers to a molecule's ability to resist degradation under various environmental conditions, such as pH, temperature, and light.

-

Mechanism of Action: The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage.[9] Furthermore, fluorine's intense electron-withdrawing (inductive) effect can alter the reactivity of neighboring functional groups.[8] In this compound, the ortho-fluorine atom withdraws electron density from the aromatic ring. This electronic perturbation can influence the acidity of the carboxylic acid and the basicity of the amino group, potentially reducing their susceptibility to reactions that would lead to degradation.[12][13]

Metabolic Stability: Shielding Against Biological Breakdown

Metabolic stability is a measure of how resistant a compound is to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family.[14] Poor metabolic stability leads to rapid clearance from the body, reducing a drug's efficacy and duration of action.

-

Mechanism of Action: A common metabolic pathway for aromatic rings is hydroxylation, an oxidative process catalyzed by CYP enzymes. The ortho position on the benzoic acid ring is a potential "metabolic soft spot." Placing a fluorine atom at this position effectively "blocks" this site of metabolism.[1][10] The C-F bond is significantly more resistant to oxidative attack than a C-H bond, preventing the formation of a hydroxylated metabolite and thereby increasing the molecule's half-life in the body.[8][13] This strategy is a well-established method for enhancing the pharmacokinetic profile of drug candidates.[1]

Conformational Stability: Locking in the Bioactive Shape

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational stability refers to the molecule's preference to adopt and maintain a specific, low-energy shape.

-

Mechanism of Action: Fluorine substitution can exert significant control over molecular conformation.[12] The polar C-F bond can participate in specific dihedral angle preferences relative to other polar groups (the "gauche effect"), which can influence the overall molecular shape.[10][15] In our target molecule, the ortho-fluorine can create steric and electronic interactions that restrict the free rotation of the carboxylic acid group and the aminoethyl side chain. This restriction may stabilize the bioactive conformation—the precise shape required for optimal binding to its target protein—thereby improving potency and selectivity.[10][12]

Experimental Assessment of Stability

To quantify the stabilizing effects of fluorine, a series of standardized, self-validating experiments must be performed. The following protocols represent the industry standard for assessing the stability of a new chemical entity (NCE).

Protocol: Chemical Stability via Forced Degradation

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods, as recommended by regulatory bodies like the ICH.[16][17]

-

Causality of Experimental Choices: This protocol exposes the molecule to stress conditions harsher than those expected during storage to rapidly identify potential liabilities.[18] Each condition (acid, base, oxidation, heat, light) targets different chemical weaknesses, providing a comprehensive stability profile.

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 4 hours. Neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., 1.2 million lux hours) in a photostability chamber, alongside a dark control.

-

Analysis: Analyze all samples and a non-degraded control by a stability-indicating HPLC-UV/MS method.[19] Quantify the remaining parent compound and identify major degradants.

Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Stability Class |

| This compound | > 60 | < 15 | High |

| Non-Fluorinated Analog | 25 | 55 | Moderate |

| Verapamil (Control) | 18 | 77 | Moderate-Low |

Advanced Analytical Methodologies

The backbone of any stability study is a robust and validated analytical method.

-

HPLC with Mass Spectrometry (LC-MS): This is the gold standard for stability testing, offering the sensitivity and selectivity needed to separate and quantify the parent drug from its degradation products or metabolites, even in complex biological matrices. [19][20]* ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This technique is uniquely suited for analyzing fluorinated compounds. [21][22]Since fluorine is rare in biological systems, ¹⁹F NMR provides a clean spectral window, free from interfering background signals. It can be used to track the fate of the fluorine-containing molecule and identify fluorinated metabolites or degradants. [22][23]

Synthesis and Handling

The synthesis of fluorinated benzoic acids is well-established, often involving nucleophilic aromatic substitution or starting from fluorinated precursors. [6][24][25]Given the demonstrated stability of this compound, standard laboratory handling procedures are appropriate. Storage should be in a well-sealed container at room temperature, protected from excessive light and humidity, to ensure long-term integrity. [3]

Conclusion

The ortho-fluorine atom in this compound is not a minor modification but a critical design element that imparts significant stability. By leveraging the fundamental physicochemical properties of fluorine, this single substitution provides a powerful three-pronged advantage:

-

Enhanced Chemical Stability: The strong C-F bond and inductive effects protect the molecule from chemical degradation.

-

Increased Metabolic Stability: The fluorine atom acts as a metabolic shield, blocking CYP450-mediated oxidation and prolonging the molecule's biological lifetime.

-

Favorable Conformational Stability: Steric and electronic influences can lock the molecule into its most active conformation, enhancing target engagement.

Understanding these principles allows medicinal chemists to rationally design more robust, effective, and safer drug candidates. The strategic application of fluorine, as exemplified in this compound, will undoubtedly continue to be a key factor in advancing the next generation of therapeutics.

References

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Taylor, R. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

-

Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. [Link]

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

-

Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

-

Al-Janabi, K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

-

Eustis, B. E. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Leclerc, E. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. International Journal of Molecular Sciences. [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

-

World Pharma Today. (Date not available). Structure and conformational dynamics of fluorine-containing drugs. [Link]

-

El-Sayed, D. R., et al. (2008). Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. Applied and Environmental Microbiology. [Link]

-

Eawag. (2006, February 19). 3-Fluorobenzoate Degradation Pathway. Eawag-BBD. [Link]

-

Taylor & Francis Online. (2023, October 12). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. [Link]

-

NIH's Seed. (Date not available). Regulatory Knowledge Guide for Small Molecules. [Link]

-

GlycoMScan. (Date not available). Stability studies of small molecules and proteins. [Link]

-

Reva, M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]

-

ATSDR. (Date not available). ANALYTICAL METHODS. [Link]

-

Publications Office of the European Union. (Date not available). Overview on PFAS analytical methods. [Link]

-

LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

-

PrepChem.com. (Date not available). Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]

-

Neopharm Labs. (Date not available). Stability Study Protocols and Reports. [Link]

-

ResearchGate. (Date not available). Stability testing protocol for experiments conducted at Pfizer U.K. Ltd.. [Link]

-

Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

-

MySkinRecipes. (Date not available). This compound hydrochloride. [Link]

-

Wolsztynski, M., et al. (Date not available). Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC. [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (Date not available). 2-Fluorobenzoic acid. [Link]

-

Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

European Journal of Chemistry. (2022, June 15). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

- Google Patents. (Date not available). Method for producing 2-amino-4-fluorobenzoic acid.

-

Organic Syntheses Procedure. (Date not available). 2-amino-3-fluorobenzoic acid. [Link]

-

PMC. (Date not available). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound hydrochloride 95% | CAS: 1391358-28-3 | AChemBlock [achemblock.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. annualreviews.org [annualreviews.org]

- 15. mdpi.com [mdpi.com]

- 16. seed.nih.gov [seed.nih.gov]

- 17. pharmtech.com [pharmtech.com]

- 18. glycomscan.com [glycomscan.com]

- 19. sepscience.com [sepscience.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. inhancetechnologies.com [inhancetechnologies.com]

- 22. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. prepchem.com [prepchem.com]

- 25. globalscientificjournal.com [globalscientificjournal.com]

Discovery of Novel Fluorinated Benzoic Acid Derivatives

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Fluorine Renaissance

The strategic incorporation of fluorine into benzoic acid scaffolds has evolved from a simple halogen substitution to a sophisticated tool for modulating pharmacokinetics. Beyond the classical "metabolic block" effect, novel fluorinated benzoic acid derivatives are now central to designing bioisosteres that tune pKa, lipophilicity (LogP), and protein-ligand binding kinetics.

This guide moves beyond standard textbook reactions, presenting a technical deep-dive into next-generation synthesis (including 2025 photoredox methodologies), structural validation , and biological evaluation of these privileged scaffolds.

Strategic Rationale: Physicochemical Modulation

The benzoic acid pharmacophore is ubiquitous, but its metabolic liability (glucuronidation) often limits half-life. Fluorination offers a precise solution.

The pKa Shift and Bioavailability

Fluorine's high electronegativity (

| Derivative | pKa | LogP (Est.) | Metabolic Stability | |

| Benzoic Acid | 4.20 | - | 1.87 | Low (Glucuronidation) |

| 2-Fluorobenzoic Acid | 3.27 | -0.93 | 2.05 | Medium |

| 3-Fluorobenzoic Acid | 3.86 | -0.34 | 2.10 | High |

| 4-Fluorobenzoic Acid | 4.14 | -0.06 | 2.12 | High (Blocks P450 oxidation) |

| 2,6-Difluorobenzoic Acid | 2.30 | -1.90 | 2.20 | Very High |

Key Insight: Ortho-substitution (2-F, 2,6-diF) has the most dramatic effect on acidity due to the proximity of the dipole to the carboxylate, stabilizing the anion. This is critical for designing prodrugs or optimizing solubility.

Synthetic Methodologies: From Classical to Photoredox

We categorize synthesis into three "Eras" of complexity.

Era 1: Classical Diazotization (The Schiemann Route)

-

Mechanism: Conversion of anthranilic acids to diazonium salts, followed by thermal decomposition in the presence of tetrafluoroborate (

). -

Limitations: Harsh conditions, risk of explosion, low tolerance for sensitive functional groups.

Era 2: Hypervalent Iodine (The Nucleophilic Shift)

-

Mechanism: Use of cyclic hypervalent iodine reagents (Benziodoxolones) to activate the aromatic ring, allowing nucleophilic fluorination with mild sources like CsF.

-

Advantage: High regioselectivity, mild conditions, suitable for late-stage functionalization.

Era 3: The Frontier (2024-2025) – Photoredox Decarboxylative Fluorination

Recent breakthroughs (e.g., Chem. Commun., 2025) utilize Ligand-to-Metal Charge Transfer (LMCT) to enable direct decarboxylative fluorination.

-

Mechanism: A copper catalyst binds the benzoic acid. Blue LED light induces LMCT, generating a high-energy radical intermediate that is trapped by a fluorine source.

-

Application: Ideal for synthesizing

F-labeled PET tracers from native carboxylic acids without pre-functionalization.[2]

Experimental Protocols

Protocol A: Synthesis of 2-Fluorobenzoic Acid via Benziodoxolone

A robust, self-validating protocol for generating gram-scale building blocks.

Reagents:

-

2-Iodosobenzoic acid (Precursor)

-

Cesium Fluoride (CsF, anhydrous)[1]

-

Dimethyl Sulfoxide (DMSO, dry)

Step-by-Step Workflow:

-

Activation: In a glovebox, charge a pressure vial with the hypervalent iodine precursor (1.0 equiv) and anhydrous CsF (3.0 equiv).

-

Solvation: Add dry DMSO (0.1 M concentration). Seal the vial immediately to prevent moisture ingress (CsF is highly hygroscopic).

-

Reaction: Heat the block to 120 °C for 10 minutes. Note: The reaction is fast; prolonged heating leads to decomposition.

-

Quench & Workup: Cool to RT. Quench with water.[1] Acidify with 1M HCl to pH 2 to precipitate the free acid.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine. Dry over

. -

Validation:

-

TLC: Eluent Hexane:EtOAc (3:1). Look for the disappearance of the polar iodine species.

-

F NMR: Distinct singlet around -110 to -115 ppm (vs.

-

Protocol B: Biological Screening (Anticancer Activity)

Targeting HepG2 (Liver Cancer) cell lines with novel fluorinated benzamides.[3][4]

-

Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS.

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat with fluorinated derivatives (Concentration range: 0.1 – 100 µM). Include Staurosporine as a positive control.[3]

-

Assay: After 48h, add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate

using non-linear regression.-

Target Benchmark:

(Consider Compound 6, an imidazolone derivative, which showed

-

Visualizations & Logic

Synthetic Workflow Diagram

The following diagram contrasts the traditional vs. modern synthetic pathways.

Caption: Comparison of synthetic routes. The Photoredox pathway (Yellow) offers the mildest conditions, while the Modern Nucleophilic route (Green) balances yield and safety.

SAR Logic: The Fluorine Effect

How fluorine placement dictates biological outcome.

Caption: Structure-Activity Relationship (SAR) logic. Ortho-substitution drives acidity and conformation, while Para-substitution primarily enhances metabolic stability.

References

-

BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from

-

Haveman, L. Y. F., et al. (2025).[2] "Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis." Chemical Communications, 61(98).[2] Retrieved from [2]

-

Mal, S., et al. (2024).[5] "The Direct β-C(sp3)–H Fluorination of Carboxylic Acids." Nature Synthesis.[5] Retrieved from

-

Ozerskaya, A. V., et al. (2022). "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones." Arkivoc, 2022(7), 108-125. Retrieved from

-

Ritter, T., et al. (2018). "Palladium-catalysed electrophilic aromatic C-H fluorination." Nature, 554, 511–514. Retrieved from

-

Al-Wahaibi, L. H., et al. (2024).[4] "Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds." ACS Omega, 9(16). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Technical Whitepaper: Analytical & Functional Screening of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid

Executive Summary & Strategic Importance

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid (CAS 1391358-28-3) represents a high-value chiral building block, primarily utilized in the synthesis of next-generation kinase inhibitors and GPCR ligands. The structural integration of the 2-fluoro substituent on the benzoate core serves two critical medicinal chemistry functions: it lowers the pKa of the carboxylic acid (increasing metabolic stability of resulting amides) and induces conformational restrictions that can enhance binding affinity in the "hinge region" of kinase targets.

However, the (S)-1-aminoethyl chiral center presents a significant quality control challenge. Enantiomeric impurities in this position can lead to precipitous drops in potency or off-target toxicity. This guide outlines a self-validating screening protocol to ensure the stereochemical integrity and physiochemical suitability of this intermediate before downstream scale-up.

Physiochemical Profiling (Pre-Screening)

Before initiating chiral screening, the amphoteric nature of the molecule must be managed. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), altering the ionization profile compared to non-fluorinated analogues.

Calculated Properties & Solubility Logic

| Property | Value (Approx.) | Impact on Screening |

| pKa (Acid) | ~3.2 (vs 4.2 for benzoic acid) | Requires lower pH mobile phases to suppress ionization during RP-HPLC. |

| pKa (Base) | ~9.0 - 9.5 (Primary amine) | Amine will be protonated ( |

| LogP | ~1.1 | Moderate lipophilicity; suitable for Reverse Phase (RP) or Normal Phase (NP). |

| Solubility | High: DMSO, MeOH, 0.1N HClLow: Water (zwitterionic form), Hexane | Protocol: Dissolve samples in MeOH or 50:50 MeOH:Water for analysis. |

Phase I: Analytical Method Development (Enantiomeric Purity)

The "Initial Screening" for this compound is defined by the ability to distinguish the (S)-enantiomer from the (R)-impurity. Two orthogonal methods are recommended to ensure data integrity (Trustworthiness).

Primary Method: Chiral HPLC Screening

Direct chiral chromatography is the gold standard. Due to the primary amine, peak tailing is a common failure mode.

-

Column Selection: Immobilized Polysaccharide columns (e.g., CHIRALPAK® IA/IB or Phenomenex Lux® series) are preferred over coated phases to allow for aggressive solvent screening (e.g., DCM/THF).

-

Mobile Phase Additives: The basic amine requires a silanol-blocking agent.

-

Normal Phase: 0.1% Diethylamine (DEA) or Ethanolamine.

-

Reverse Phase: 0.1% Trifluoroacetic acid (TFA) to protonate the amine and suppress the acid.

-

Recommended Screening Gradient (Reverse Phase):

-

Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-1), 5µm, 4.6 x 150mm.

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 60% B over 15 min.

-

Detection: UV @ 254 nm (Benzoic acid chromophore).

Orthogonal Method: Marfey’s Reagent Derivatization

If Chiral HPLC is unavailable or yields poor resolution, Marfey’s Reagent (FDAA) provides a robust, self-validating alternative. FDAA reacts with the primary amine to form diastereomers, which can be separated on a standard achiral C18 column.

The Marfey's Protocol (Step-by-Step):

-

Sample Prep: Dissolve 1 mg of this compound in 100 µL water.

-

Derivatization: Add 200 µL of 1% FDAA (in acetone) and 40 µL of 1M NaHCO₃.

-

Incubation: Heat at 40°C for 60 minutes. (Solution turns yellow).[1]

-

Quench: Cool and add 20 µL of 2M HCl to stop the reaction.

-

Analysis: Inject onto a standard C18 HPLC column. The (L-L) and (L-D) diastereomers will elute at different times due to hydrophobicity differences caused by intramolecular H-bonding [1][4].[2]

Phase II: Synthetic & Resolution Screening

For researchers synthesizing this building block rather than purchasing it, "screening" involves identifying the optimal route to the (S)-isomer.